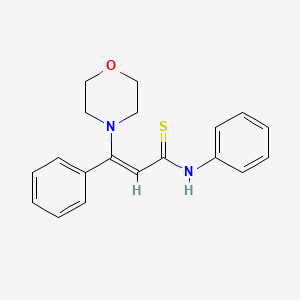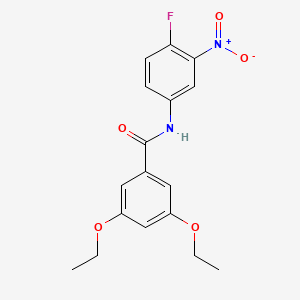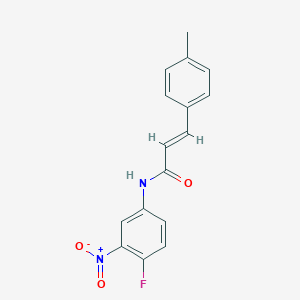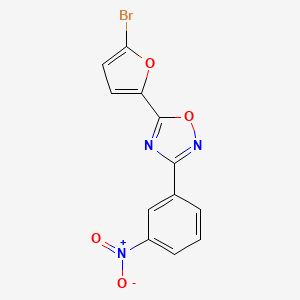![molecular formula C15H24N2O3 B5841596 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as DBZPE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been investigated as a potential treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
作用機序
The exact mechanism of action of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act as an agonist at the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. By binding to the GABA receptor, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol may enhance the inhibitory effects of GABA, leading to its various biological activities.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in animal models of inflammatory diseases. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant effects, reducing seizures in animal models of epilepsy. In addition, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, inhibiting the growth of various microorganisms.
実験室実験の利点と制限
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, more research is needed to determine the optimal dosage and administration route for 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol.
将来の方向性
There are several future directions for research on 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol in these conditions. Another area of interest is its potential as an antimicrobial agent. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, and further research is needed to determine its potential as a treatment for infectious diseases. Finally, more research is needed to fully understand the mechanism of action of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol and its effects on various biological systems.
合成法
The synthesis of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with piperazine in the presence of a base catalyst. The resulting intermediate is then reacted with ethylene oxide to form 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol. This method has been optimized for high yield and purity and has been used in several studies to obtain 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol for further research.
特性
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(15(11-14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDIGTYXJQFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)



![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)

![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)
![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)